

An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanimidamide Hydrochloride

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Compound of Interest

Compound Name:	2-(4-Chlorophenyl)ethanimidamide hydrochloride
CAS No.:	6487-93-0
Cat. No.:	B041125

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Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(4-Chlorophenyl)ethanimidamide hydrochloride**, a substituted ethanimidamide of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific salt, this guide synthesizes information from established chemical principles, analysis of its structural analogues, and well-documented synthetic pathways. We present a detailed protocol for its logical synthesis via the Pinner reaction, discuss its expected physicochemical properties and spectral characteristics, and explore its potential reactivity and stability. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for further investigation and application.

Introduction and Chemical Identity

2-(4-Chlorophenyl)ethanimidamide hydrochloride is the hydrochloride salt of the amidine derived from 4-chlorophenylacetonitrile. Amidines are a class of organic compounds characterized by the R-C(=NH)NH₂ functional group. They are strong bases and are typically handled as their more stable hydrochloride salts. The presence of the 4-chlorophenyl group is expected to significantly influence the molecule's electronic properties, lipophilicity, and potential biological activity.

While a specific CAS number for **2-(4-Chlorophenyl)ethanimidamide hydrochloride** is not readily found in major chemical databases, its structure is unambiguously defined. This guide will, therefore, focus on the synthesis and predicted properties based on its constituent parts and data from closely related compounds.

Table 1: Chemical Identifiers and Predicted Properties

Property	Value	Source/Method
IUPAC Name	2-(4-chlorophenyl)ethanimidamide hydrochloride	IUPAC Nomenclature
Molecular Formula	C ₈ H ₁₀ Cl ₂ N ₂	Calculated
Molecular Weight	205.09 g/mol	Calculated
Canonical SMILES	<chem>C1=CC(=CC=C1CC(=N)N)Cl.Cl</chem>	Structure
InChI Key	(Predicted)	-
CAS Number	Not Assigned	Database Search

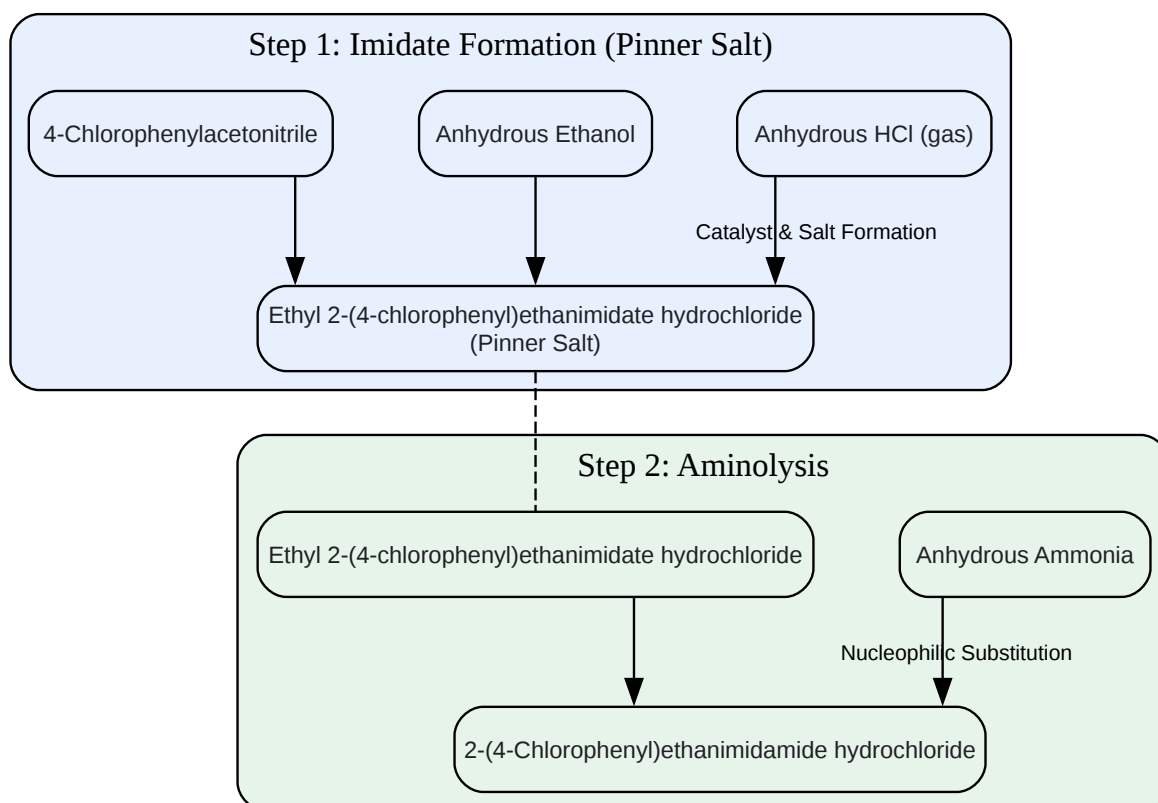
Synthesis and Purification

The most logical and well-established method for the synthesis of **2-(4-Chlorophenyl)ethanimidamide hydrochloride** is the Pinner synthesis. This reaction proceeds in two main steps: the formation of an imidate hydrochloride (a Pinner salt) from the corresponding nitrile, followed by aminolysis to the amidine hydrochloride.

Causality of Experimental Choices

The Pinner synthesis is chosen for its reliability in converting nitriles to amidines. The starting material, 4-chlorophenylacetonitrile, is commercially available. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the nitrile and the intermediate imidate to the corresponding carboxylic acid and amide, respectively. Anhydrous ethanol serves as both the solvent and the reactant to form the ethyl imidate. Gaseous hydrogen chloride is used to create the acidic environment necessary for the reaction and to form the stable imidate hydrochloride salt. The subsequent aminolysis with ammonia in an anhydrous solvent ensures the formation of the desired amidine without side reactions.

Experimental Workflow Diagram



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Caption: Pinner synthesis workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)ethanimidate hydrochloride

- **Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube on the outlet.
- **Reagents:** To the flask, add 4-chlorophenylacetonitrile (1 equivalent) and anhydrous ethanol (2 equivalents).
- **Reaction:** Cool the mixture in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a precipitate of the imidate hydrochloride will form. Continue the addition of HCl until the solution is saturated.
- **Isolation:** Seal the flask and allow it to stand in a refrigerator for 24 hours to ensure complete precipitation. Collect the crystalline product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Step 2: Synthesis of **2-(4-Chlorophenyl)ethanimidamide hydrochloride**

- **Setup:** A round-bottom flask is equipped with a magnetic stirrer.
- **Reagents:** Suspend the dried ethyl 2-(4-chlorophenyl)ethanimidate hydrochloride (1 equivalent) in anhydrous ethanol.
- **Reaction:** Cool the suspension in an ice bath. Bubble anhydrous ammonia gas through the mixture with vigorous stirring until the solid dissolves and the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the imidate).
- **Isolation and Purification:** Remove the solvent under reduced pressure. The resulting solid is **2-(4-Chlorophenyl)ethanimidamide hydrochloride**. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification.

Physicochemical Properties

Direct experimental data for **2-(4-Chlorophenyl)ethanimidamide hydrochloride** is scarce. The properties below are based on known data for analogous compounds, such as acetamidine hydrochloride and other substituted amidines.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Rationale/Analogue
Appearance	White to off-white crystalline solid	Typical for amidine hydrochlorides.
Solubility	Soluble in water and lower alcohols (e.g., ethanol, methanol). Sparingly soluble in nonpolar organic solvents.	The hydrochloride salt form enhances polarity and solubility in protic solvents.[1] [2]
Melting Point	Expected to be a high-melting solid (>150 °C)	Amidine hydrochlorides are ionic and generally have high melting points.[1]
pKa	~11-12	The amidinium ion is a weak acid. The pKa is expected to be slightly lower than that of acetamidine (pKa ~12.4) due to the electron-withdrawing effect of the chlorophenyl group.
Stability	Hygroscopic. Stable under anhydrous conditions. Hydrolyzes in aqueous solution, especially under acidic or basic conditions, to form 2-(4-chlorophenyl)acetamide and eventually 2-(4-chlorophenyl)acetic acid.	General property of amidines. [2]

Spectral Characterization (Predicted)

The following spectral data are predicted based on the structure of **2-(4-Chlorophenyl)ethanimidamide hydrochloride** and comparison with an isomer, N-(4-Chlorophenyl)ethanimidamide.[1]

¹H NMR Spectroscopy (in D₂O)

- δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the chlorosubstituent.
- δ ~7.3 ppm (d, 2H): Aromatic protons meta to the chlorosubstituent.
- δ ~3.8 ppm (s, 2H): Methylene protons (CH₂).
- δ ~8.5-9.5 ppm (br s, 3H): Exchangeable protons of the amidinium group (-C(NH₂)₂⁺). The exact chemical shift and appearance will depend on concentration and temperature.

¹³C NMR Spectroscopy (in D₂O)

- δ ~170-175 ppm: Amidinium carbon (C=N).
- δ ~135-140 ppm: Aromatic carbons (quaternary C-Cl and C-CH₂).
- δ ~128-132 ppm: Aromatic carbons (CH).
- δ ~40-45 ppm: Methylene carbon (CH₂).

Infrared (IR) Spectroscopy (KBr pellet)

- ~3400-3100 cm⁻¹ (broad): N-H stretching vibrations of the amidinium group.
- ~1680-1650 cm⁻¹ (strong): C=N stretching vibration.
- ~1600, 1490 cm⁻¹: Aromatic C=C stretching vibrations.
- ~1100-1000 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (ESI+)

- m/z ~169.05/171.05: [M+H]⁺ corresponding to the free base, showing the characteristic ~3:1 isotopic pattern for one chlorine atom (C₈H₁₀ClN₂⁺).

Reactivity and Stability

- Basicity: The free base form of 2-(4-Chlorophenyl)ethanimidamide is a strong organic base. The hydrochloride salt is the stable, handleable form.

- **Hydrolysis:** As an amidine, the compound is susceptible to hydrolysis. The rate of hydrolysis is dependent on pH and temperature. In acidic or basic aqueous solutions, it will hydrolyze to 2-(4-chlorophenyl)acetamide.
- **Reactivity:** The amidine functional group can act as a nucleophile and can be used in the synthesis of various heterocyclic compounds, such as pyrimidines and imidazoles.[1]

Potential Applications and Biological Activity

The biological activity of **2-(4-Chlorophenyl)ethanimidamide hydrochloride** has not been extensively reported. However, the amidine functional group is a known pharmacophore present in numerous biologically active compounds. Substituted amidines have been investigated for a wide range of therapeutic areas, including as enzyme inhibitors and receptor ligands. The 4-chlorophenyl moiety is also a common feature in many pharmaceutical agents. Therefore, this compound could serve as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic candidates.

Safety and Handling

- **Toxicity:** Specific toxicological data for this compound are not available. However, related compounds and precursors like 4-chlorophenylacetonitrile are known to be toxic. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
- **Handling:** The compound is predicted to be hygroscopic and should be stored in a tightly sealed container in a cool, dry place.
- **Hazard Statements (Predicted):** Based on analogues, it may cause skin and eye irritation.[3]

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